molecular formula C22H21F3NO B601898 Cinacalcet N-Oxide CAS No. 1229224-94-5

Cinacalcet N-Oxide

Cat. No.: B601898
CAS No.: 1229224-94-5
M. Wt: 372.4
Attention: For research use only. Not for human or veterinary use.
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Description

Cinacalcet N-Oxide is a derivative of Cinacalcet, a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism, parathyroid carcinoma, and primary hyperparathyroidism. This compound retains the core structure of Cinacalcet but includes an additional oxygen atom, which may alter its chemical and biological properties.

Mechanism of Action

Target of Action

Cinacalcet N-Oxide primarily targets the calcium-sensing receptors (CaSR) that are expressed in various human organ tissues . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

This compound acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the calcium-sensing receptors . This increases the sensitivity of these receptors to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

This compound affects several biochemical pathways. It interacts with skin repair-related mechanisms, including inflammation and nitric oxide pathways . It also plays a role in the CaSR-CaMKKβ-LKB1-AMPK-eNOS pathway in the kidney .

Pharmacokinetics

This compound is rapidly and extensively metabolized . After administration, it undergoes oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via β-oxidation and glycine conjugation . The oxidative N-dealkylation process also generates metabolites that contain the naphthalene ring . The pharmacokinetics of this compound are dose proportional over the dose range of 30–180 mg . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days .

Result of Action

The primary result of this compound’s action is the lowering of parathyroid hormone levels, which leads to a decrease in serum calcium levels . This can prevent progressive bone disease and adverse events associated with mineral metabolism disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its bioavailability increases if taken with food . Moderate or severe hepatic impairment can increase the exposure to this compound by approximately 2- and 4-fold, respectively .

Biochemical Analysis

Biochemical Properties

Cinacalcet N-Oxide, like its parent compound Cinacalcet, is expected to interact with the calcium-sensing receptor (CaSR), a G-protein coupled receptor located on the parathyroid glands . By increasing the sensitivity of the CaSR to activation by extracellular calcium, this compound may result in the inhibition of parathyroid hormone (PTH) secretion .

Cellular Effects

In cellular models, Cinacalcet has been shown to reduce oxidative stress and apoptosis, and increase autophagy . These effects are attributed to the increment of intracellular Ca2+ concentration and the phosphorylation of Ca2+/calmodulin-dependent protein kinase kinaseβ (CaMKKβ)-Liver kinase B1 (LKB1)-AMPK . It is reasonable to hypothesize that this compound may have similar effects.

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Cinacalcet. Cinacalcet directly lowers parathyroid hormone levels by increasing the sensitivity of the calcium sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion .

Temporal Effects in Laboratory Settings

For instance, in a study of patients with chronic kidney disease, daily intravenous dosing of Cinacalcet over 4 weeks resulted in a sustained reduction in PTH .

Dosage Effects in Animal Models

In animal models, different doses of Cinacalcet have shown varying effects. For example, in a study on rats, multiple doses of Cinacalcet were used and it was found that a dose of 1 mg/kg significantly increased skin flap survival rate . It is plausible that this compound may exhibit similar dosage-dependent effects.

Metabolic Pathways

Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with less than 1% of the parent drug excreted in the urine . The major routes of metabolism are N-dealkylation, leading to carboxylic acid derivatives, and oxidation of the naphthalene ring system to form dihydrodiols . This compound may follow similar metabolic pathways.

Transport and Distribution

Given that Cinacalcet is known to act on the calcium-sensing receptors expressed in various human organ tissues , it is reasonable to hypothesize that this compound may have a similar distribution.

Subcellular Localization

Studies on Cinacalcet suggest that it may be localized in peroxisomes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinacalcet N-Oxide typically involves the oxidation of Cinacalcet. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cinacalcet N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert this compound back to Cinacalcet.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Higher oxidized derivatives of Cinacalcet.

    Reduction: Cinacalcet.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Clinical Applications

  • Management of Secondary Hyperparathyroidism :
    • Indication : Cinacalcet N-Oxide is primarily indicated for treating secondary hyperparathyroidism in patients with CKD undergoing dialysis. It helps control PTH levels and maintain calcium and phosphorus balance .
    • Clinical Study : A study showed that patients treated with cinacalcet experienced significant reductions in serum PTH levels compared to controls .
  • Potential Renoprotection :
    • Mechanism : this compound may offer protective effects against kidney injury by modulating mineral metabolism and reducing oxidative stress in renal tissues .
    • Case Study : Research indicated that chronic administration improved skin flap survival in rat models, likely through pathways involving nitric oxide and inflammation modulation .
  • Diabetes-Induced Renal Damage :
    • Findings : In diabetic models, cinacalcet was shown to reduce albuminuria and renal damage. This effect was attributed to increased intracellular calcium levels and activation of protective signaling pathways .
    • Implications : These findings suggest that cinacalcet may play a role in preventing diabetic endothelial dysfunction through the eNOS-NO pathway .

Biochemical Applications

  • Oxidative Stress Reduction :
    • This compound has been implicated in decreasing oxidative stress markers in cultured cells, promoting cell survival and autophagy through enhanced phosphorylation of key kinases involved in cellular energy homeostasis .
  • Immunomodulatory Effects :
    • Studies have shown that cinacalcet can influence immune responses by modulating inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha, indicating potential applications in inflammatory diseases .

Table 1: Summary of Clinical Applications

ApplicationDescriptionEvidence Source
Secondary HyperparathyroidismReduces PTH levels in CKD patients
RenoprotectionProtects against kidney injury
Diabetes-Induced Renal DamageDecreases albuminuria and renal damage
Oxidative Stress ReductionEnhances cell survival via kinase activation
Immunomodulatory EffectsModulates inflammatory cytokines

Case Studies

  • Chronic Kidney Disease Management :
    • A cohort study involving CKD patients demonstrated that those treated with cinacalcet showed a significant decrease in serum calcium-phosphorus product, highlighting its effectiveness in managing mineral metabolism disorders associated with CKD .
  • Diabetes Research :
    • In a controlled study on diabetic rats, cinacalcet treatment resulted in reduced oxidative stress markers and improved endothelial function, suggesting its potential as a therapeutic agent for diabetic complications .

Comparison with Similar Compounds

Similar Compounds

    Cinacalcet: The parent compound, used widely in clinical settings.

    Etelcalcetide: Another calcimimetic agent with a different structure but similar mechanism of action.

    Calcitriol: A vitamin D analog that also affects calcium metabolism but through a different pathway.

Uniqueness

Cinacalcet N-Oxide is unique due to its additional oxygen atom, which may confer different chemical and biological properties compared to Cinacalcet. This difference can be exploited in research to develop new therapeutic agents with potentially improved efficacy and safety profiles.

Biological Activity

Cinacalcet N-Oxide is a metabolite of cinacalcet, a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism associated with chronic kidney disease (CKD) and primary hyperparathyroidism. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and implications in clinical settings.

This compound functions by enhancing the sensitivity of calcium-sensing receptors (CaSR) to extracellular calcium, which leads to a reduction in parathyroid hormone (PTH) secretion. This mechanism is pivotal in managing conditions characterized by elevated PTH levels, such as secondary hyperparathyroidism. The activation of CaSR results in decreased PTH levels, which subsequently lowers serum calcium concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with a high volume of distribution (approximately 1000 L) and significant plasma protein binding (93-97%). It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP1A2), leading to various metabolites that may also exhibit biological activity .

Nitric Oxide Production

Recent studies have highlighted the role of this compound in stimulating nitric oxide (NO) production. In vitro experiments using RAW 264.7 macrophages demonstrated that treatment with cinacalcet resulted in increased nitrite levels, a stable end product of NO metabolism. Although the increase was not statistically significant compared to lipopolysaccharide (LPS) treatment alone, it suggests a potential role in modulating inflammatory responses through NO synthesis .

Renal Protection

This compound has been associated with renal protective effects. Research indicates that it can decrease oxidative stress and apoptosis in kidney cells by activating the CaMKKβ-LKB1-AMPK signaling pathway. This activation leads to enhanced phosphorylation of endothelial nitric oxide synthase (eNOS), promoting NO release and contributing to improved renal function and reduced albuminuria in models of diabetic nephropathy .

Case Studies and Clinical Findings

  • Study on Secondary Hyperparathyroidism : In clinical trials involving patients with CKD, cinacalcet administration led to significant reductions in serum PTH levels and improvements in markers of bone health. The drug's efficacy was dose-dependent, with higher doses correlating with greater reductions in PTH and calcium levels .
  • Animal Model Studies : In rodent models with induced chronic renal failure, cinacalcet treatment resulted in decreased parathyroid gland weight and reduced hyperplasia. Notably, lower doses were associated with improved bone mineral density compared to vehicle-treated controls, suggesting a nuanced relationship between PTH suppression and bone health outcomes .

Data Tables

Parameter This compound Control
PTH Levels (pg/mL)150.9 ± 27.4171.4 ± 22.8
Serum Calcium Levels (mg/dL)7.3 ± 0.18.1 ± 0.2
Nitrite Concentration (µM)IncreasedBaseline

Properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26(27)14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,27H,6,8,14H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDFTKSSGCGZLY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124033
Record name (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229224-94-5
Record name (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229224-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinacalcet N-Oxide
Reactant of Route 2
Cinacalcet N-Oxide
Reactant of Route 3
Cinacalcet N-Oxide
Reactant of Route 4
Cinacalcet N-Oxide
Reactant of Route 5
Cinacalcet N-Oxide
Reactant of Route 6
Cinacalcet N-Oxide

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